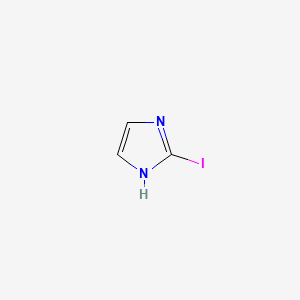
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
Descripción general
Descripción
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine (4-CNPM) is a sulfonamide-containing compound that has a wide range of applications in the scientific community. It is a versatile molecule that is used in a variety of laboratory experiments, such as organic synthesis, drug discovery, and biochemistry. 4-CNPM has also been used in a number of industrial processes, such as in the production of pharmaceuticals, agrochemicals, and other chemicals. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is explored for its antimicrobial properties. Research by Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor related to this compound, revealing potent antimicrobial activity against both bacteria and fungi. Their study also conducted molecular docking studies to predict affinity and orientation at the active enzyme site, indicating significant biological potential of such compounds (Janakiramudu et al., 2017).
Antibiotic Activity Modulation
Another study focused on the modulating activity of 4-(Phenylsulfonyl) morpholine, a compoundbelonging to the same class, against multidrug-resistant strains of various bacteria and fungi. Oliveira et al. (2015) demonstrated its ability to enhance the effectiveness of other antibiotics, particularly against Pseudomonas aeruginosa, highlighting its potential as a supportive agent in antibiotic therapies (Oliveira et al., 2015).
Application in Chemical Synthesis
The compound's utility extends to chemical synthesis processes. Ye et al. (2016) developed a new sulfoxide, closely related to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, demonstrating its effectiveness in promoting the Swern oxidation of alcohols under mild conditions. This synthesis process offers an improved yield and potential for recycling by-products, showcasing the compound's versatility in organic synthesis (Ye et al., 2016).
Pharmacological Potential
Rao et al. (2014) synthesized novel sulphur-containing triazole derivatives, including a derivative of morpholine, showcasing good antibacterial and antifungal activities. Their in silico studies indicated excellent drug-like characteristics, suggesting the potential of morpholine derivatives in pharmacological applications (Rao et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The nitro group in the compound could potentially undergo a conversion to an amine , which might influence its interaction with its targets. More studies are required to elucidate the exact mode of action.
Biochemical Pathways
Similar compounds have been shown to affect the detoxification and clearance of foreign toxic substances from the body
Action Environment
It is generally recommended to keep the compound in a dry and well-ventilated place to maintain its stability.
Propiedades
IUPAC Name |
4-(2-chloro-5-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUSSXQFEXYNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395069 | |
| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
CAS RN |
40833-68-9 | |
| Record name | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



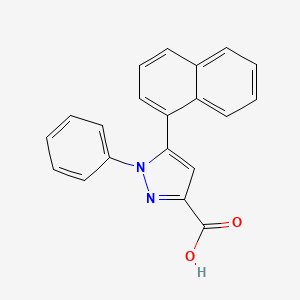
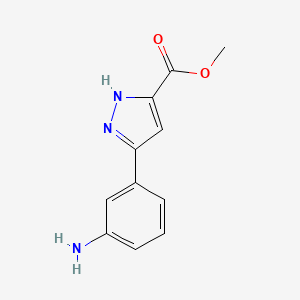
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)
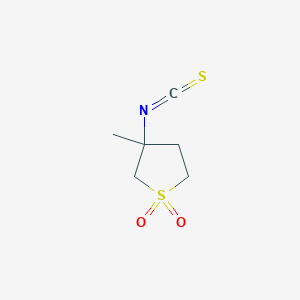
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
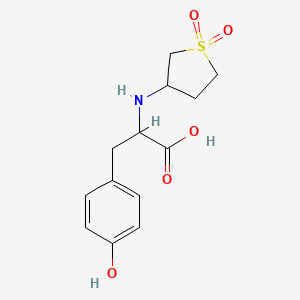
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
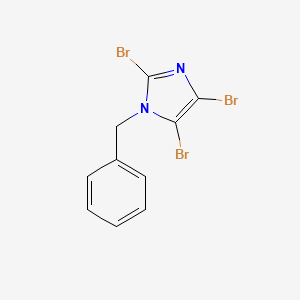
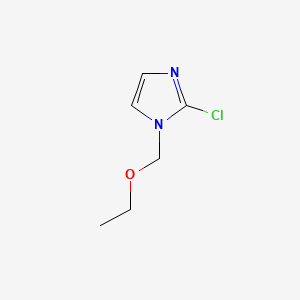

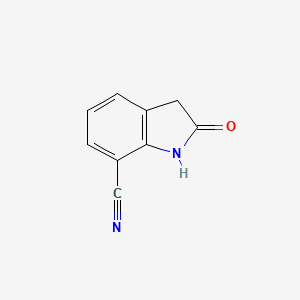
![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)
